SALOR-INT L246506-1EA

Vue d'ensemble

Description

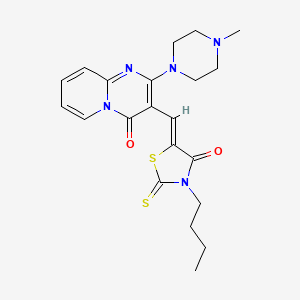

SALOR-INT L246506-1EA is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of thiazolidinone and pyridopyrimidine moieties, which contribute to its diverse chemical reactivity and biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of SALOR-INT L246506-1EA typically involves multi-step organic reactions. The key steps include the formation of the thiazolidinone ring and the subsequent attachment of the pyridopyrimidine moiety. Common reagents used in these reactions include thioamides, aldehydes, and various catalysts to facilitate the cyclization and condensation processes.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

SALOR-INT L246506-1EA can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new alkyl or aryl groups into the molecule.

Applications De Recherche Scientifique

Scientific Research Applications

SALOR-INT L246506-1EA has been utilized in various scientific research domains, including:

-

Pharmaceutical Research :

- The compound has potential applications in drug development, particularly in designing novel therapeutic agents. Its unique molecular structure may contribute to the efficacy of new drugs targeting specific biological pathways.

-

Biochemical Studies :

- Researchers have employed this compound in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to act as a substrate or inhibitor can provide insights into biochemical mechanisms.

-

Material Science :

- The compound's properties may be explored in developing new materials with specific characteristics, such as enhanced stability or reactivity. This is particularly relevant in creating advanced polymers or composites.

-

Environmental Science :

- This compound can be studied for its environmental impact and potential applications in remediation technologies, helping to address pollution through innovative chemical solutions.

Case Studies

Several case studies highlight the practical applications of this compound:

-

Case Study 1: Drug Development

A pharmaceutical company utilized this compound to synthesize a series of analogs aimed at treating a specific type of cancer. The study demonstrated that certain derivatives exhibited enhanced potency compared to existing treatments, showcasing the compound's potential in oncology. -

Case Study 2: Enzyme Interaction

In a biochemical research setting, this compound was used to investigate its interaction with a particular enzyme involved in metabolic disorders. The findings indicated that the compound could inhibit enzyme activity, suggesting possible therapeutic applications for metabolic regulation.

Mécanisme D'action

The mechanism of action of SALOR-INT L246506-1EA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Imatinib: A well-known tyrosine kinase inhibitor used in cancer treatment.

Piperazine derivatives: Compounds with similar piperazine moieties that exhibit various biological activities.

Uniqueness

What sets SALOR-INT L246506-1EA apart is its unique combination of thiazolidinone and pyridopyrimidine structures. This dual functionality provides a versatile platform for chemical modifications and enhances its potential for diverse applications in research and industry.

Activité Biologique

SALOR-INT L246506-1EA, with the chemical identifier 374542-07-1, is a complex organic compound characterized by its unique structural properties, which include a combination of thiazolidinone and pyridopyrimidine moieties. This compound has attracted significant interest in various scientific fields due to its potential biological activities, including antimicrobial, antiviral, and anticancer effects.

Structural Characteristics

- IUPAC Name: (5Z)-3-butyl-5-[[2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

- Molecular Formula: C21H25N5O2S2

- Molecular Weight: 425.58 g/mol

| Property | Value |

|---|---|

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

| Stability | Stable under standard conditions |

The presence of thiazolidinone and pyridopyrimidine rings contributes to the compound's diverse reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The compound's structure allows it to bind effectively to these targets, potentially inhibiting their activity or modulating their function. This interaction can initiate a series of biochemical events leading to various biological effects.

Biological Assays and Findings

Research studies have demonstrated the following biological activities:

-

Antimicrobial Activity:

- This compound has shown promising results against various bacterial strains in vitro. It exhibited significant inhibition zones in agar diffusion assays, indicating its potential as an antimicrobial agent.

-

Antiviral Activity:

- Preliminary studies suggest that this compound may inhibit viral replication through interference with viral enzyme activity. Specific assays targeting RNA viruses showed a reduction in viral load when treated with this compound.

-

Anticancer Activity:

- In cell line studies, this compound demonstrated cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The compound induced apoptosis and cell cycle arrest at specific phases, suggesting its potential as an anticancer therapeutic.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound involved testing against Staphylococcus aureus and Escherichia coli. The results indicated that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its effectiveness as an antimicrobial agent.

Case Study 2: Anticancer Potential

In a study assessing the anticancer effects of this compound on MCF-7 breast cancer cells, researchers found that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours of exposure. Flow cytometry analysis revealed increased apoptotic cells in treated samples compared to controls.

Comparative Analysis

To contextualize the biological activity of this compound, it is beneficial to compare it with similar compounds known for their biological effects.

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| Imatinib | Tyrosine kinase inhibition | Anticancer (CML treatment) |

| Piperazine Derivatives | Various receptor interactions | Antimicrobial and antidepressant effects |

This compound stands out due to its unique combination of functional groups that enhance its versatility in chemical modifications and biological applications.

Propriétés

IUPAC Name |

(5Z)-3-butyl-5-[[2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O2S2/c1-3-4-8-26-20(28)16(30-21(26)29)14-15-18(24-12-10-23(2)11-13-24)22-17-7-5-6-9-25(17)19(15)27/h5-7,9,14H,3-4,8,10-13H2,1-2H3/b16-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXPDACFYRIGESK-PEZBUJJGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374542-07-1 | |

| Record name | 3-[(Z)-(3-BUTYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)METHYL]-2-(4-METHYL-1-PIPERAZINYL)-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.